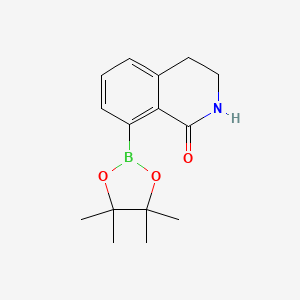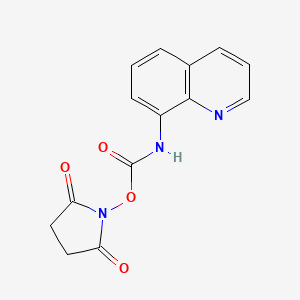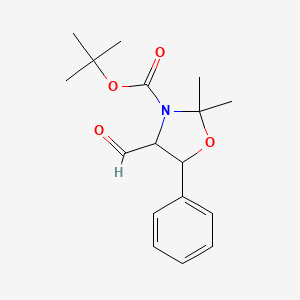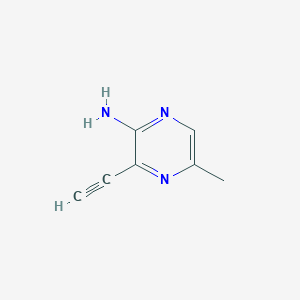
(5-Amino-2-fluoropyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoropyridin-4-yl)methanol typically involves the introduction of the amino and fluorine groups onto the pyridine ring, followed by the addition of the hydroxymethyl group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: Nitration of a fluoropyridine derivative followed by reduction to introduce the amino group.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Hydroxymethylation: Addition of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
(5-Amino-2-fluoropyridin-4-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Amino-2-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-5-fluoropyridin-2-yl)methanol: Similar structure with the amino and fluorine groups in different positions.
(4-Amino-5-bromo-3-fluoropyridin-2-yl)methanol: Contains a bromine atom instead of a hydrogen atom at the 5-position.
Uniqueness
(5-Amino-2-fluoropyridin-4-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
(5-amino-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |
Clé InChI |
ZMERVBVQNQSGNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)







![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)



